N~6~-[(4-Fluorophenyl)methyl]-N~6~-methylpteridine-2,4,6-triamine
Description
N⁶-[(4-Fluorophenyl)methyl]-N⁶-methylpteridine-2,4,6-triamine is a pteridine derivative synthesized via the condensation of 6-chloro-2,4-pteridinediamine with N-methyl-(4-fluorophenyl)methanamine . This compound belongs to a class of N⁶-substituted pteridinetriamines developed for their antimalarial properties. The 4-fluorophenylmethyl group at the N⁶ position is a critical structural feature, influencing both bioavailability and target binding. Early studies demonstrated that such derivatives exhibit potent activity against Plasmodium berghei in mice and Plasmodium cynomolgi in rhesus monkeys, with some compounds showing curative effects at low doses (e.g., 3.16 mg/kg) . Additionally, these compounds display antibacterial activity against Streptococcus faecalis and Staphylococcus aureus .
Properties
CAS No. |
76551-40-1 |
|---|---|
Molecular Formula |
C14H14FN7 |
Molecular Weight |
299.31 g/mol |
IUPAC Name |
6-N-[(4-fluorophenyl)methyl]-6-N-methylpteridine-2,4,6-triamine |
InChI |
InChI=1S/C14H14FN7/c1-22(7-8-2-4-9(15)5-3-8)10-6-18-13-11(19-10)12(16)20-14(17)21-13/h2-6H,7H2,1H3,(H4,16,17,18,20,21) |
InChI Key |
AAIQHCDMWFEZMN-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)F)C2=CN=C3C(=N2)C(=NC(=N3)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Pteridinetriamine,N6-[(4-fluorophenyl)methyl]-N6-methyl- typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with pteridine derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Pteridinetriamine,N6-[(4-fluorophenyl)methyl]-N6-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2,4,6-Pteridinetriamine,N6-[(4-fluorophenyl)methyl]-N6-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,4,6-Pteridinetriamine,N6-[(4-fluorophenyl)methyl]-N6-methyl- involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- The 4-fluorophenyl group enhances selectivity for parasitic dihydrofolate reductase (DHFR), a key antimalarial target, while maintaining solubility .
- Bulkier substituents (e.g., naphthalenyl) improve efficacy but may increase metabolic instability.
Quinazoline Derivatives
Quinazoline-based triamines, such as N⁶-[2-hydroxy-4-(trifluoromethoxy)benzyl]-N⁶-ethylquinazoline-2,4,6-triamine (15), share functional similarities but differ in core structure:
| Compound Name | Core | Substituents | Activity |
|---|---|---|---|
| 15 | Quinazoline | Trifluoromethoxy, ethyl | Antileishmanial (IC₅₀ = 2.1 µM) |
| 17 | Quinazoline | Adamantylmethyl | Moderate antileishmanial activity |
Key Observations :
- Quinazolines exhibit antileishmanial rather than antimalarial activity, likely due to differences in target enzyme (e.g., Leishmania DHFR vs. Plasmodium DHFR) .
- The adamantyl group in compound 17 enhances lipophilicity but reduces aqueous solubility, limiting in vivo utility .
Triazine and Pyrimidine Derivatives
Triazine and pyrimidine analogs with fluorophenyl substituents provide insights into heterocyclic core effects:
| Compound Name (Example) | Core | Substituents | Activity |
|---|---|---|---|
| N²-(4-Fluorophenyl)-N⁴-phenyltriazine (7) | Triazine | 4-Fluorophenyl, pyrimidinylmethyl | Research use (no activity data) |
| N⁴-(4-Fluorophenyl)-5-nitropyrimidine (6) | Pyrimidine | 4-Fluorophenyl, nitro, methoxyphenyl | Unknown (structural analog) |
Key Observations :
- Nitro groups (e.g., in pyrimidine derivatives) may introduce redox activity but increase toxicity risks .
In Vivo Efficacy Comparison
describes triazine derivatives (compounds 19 and 20) with >95% suppression of P. yoelii in mice, despite lower in vitro activity. This contrasts with pteridine derivatives, where in vitro potency correlates with in vivo efficacy . The discrepancy suggests triazines may act via alternative mechanisms (e.g., immunomodulation) .
Structural and Pharmacokinetic Considerations
- Planarity vs.
- Metabolic Stability : Fluorinated aryl groups (as in the target compound) resist oxidative metabolism better than chlorinated or nitro-substituted analogs, improving half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
